4-amino-N-(4-methoxyphenyl)benzamide synthesis protocol
4-amino-N-(4-methoxyphenyl)benzamide synthesis protocol
## In-Depth Technical Guide to the Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 4-amino-N-(4-methoxyphenyl)benzamide, a valuable benzamide derivative. The synthesis follows a reliable and well-documented two-step pathway involving an initial acylation reaction to form an amide bond, followed by the reduction of a nitro group to the target primary amine. This document outlines the comprehensive experimental procedures, quantitative data for all compounds, and visual diagrams of the synthetic workflow and strategy.
Synthetic Pathway Overview
The synthesis of 4-amino-N-(4-methoxyphenyl)benzamide is most efficiently achieved through a two-step process. This approach begins with the formation of an amide bond between 4-nitrobenzoyl chloride and p-anisidine (4-methoxyaniline), yielding the intermediate, N-(4-methoxyphenyl)-4-nitrobenzamide. The subsequent step involves the selective reduction of the nitro group to a primary amine, affording the final product. This strategy is widely applicable for the synthesis of various substituted benzamides.[1]
Logical Relationship of the Synthetic Strategy
Caption: Logical workflow for the synthesis of 4-amino-N-(4-methoxyphenyl)benzamide.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
Table 1: Physicochemical Properties of Reactants and Products
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4-Nitrobenzoyl chloride | 4-Nitrobenzoyl chloride | 122-04-3 | C₇H₄ClNO₃ | 185.56 | Yellow crystalline solid | 71-74 |
| p-Anisidine | 4-Methoxyaniline | 104-94-9 | C₇H₉NO | 123.15 | White to brownish solid | 57-60 |
| Intermediate | N-(4-methoxyphenyl)-4-nitrobenzamide | 24730-11-8 | C₁₄H₁₂N₂O₄ | 272.26 | Solid | 197 [2] |
| Final Product | 4-amino-N-(4-methoxyphenyl)benzamide | 891-35-0 | C₁₄H₁₄N₂O₂ | 242.27 [3] | Solid | Not Reported |
Table 2: Summary of Reaction Yields
| Reaction Step | Product | Typical Yield (%) |
| Step 1: Amide Formation | N-(4-methoxyphenyl)-4-nitrobenzamide | 85-95 (estimated) |
| Step 2: Nitro Reduction | 4-amino-N-(4-methoxyphenyl)benzamide | 80-90 (estimated) |
Note: Yields are estimated based on analogous reactions described in the literature.[1]
Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis.
Step 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide (Amide Formation)
This procedure details the acylation of p-anisidine with 4-nitrobenzoyl chloride.
Materials:
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p-Anisidine (4-methoxyaniline)
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4-Nitrobenzoyl chloride
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (TEA) or Pyridine
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath with continuous stirring.
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Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a separate flask.
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Add the 4-nitrobenzoyl chloride solution dropwise to the cooled p-anisidine solution over 15-20 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-methoxyphenyl)-4-nitrobenzamide.
Step 2: Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide (Nitro Reduction)
This final step involves the reduction of the nitro group of the intermediate to a primary amine. Two common and effective methods are provided below.
Method A: Catalytic Hydrogenation
Materials:
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N-(4-methoxyphenyl)-4-nitrobenzamide
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Palladium on carbon (10% Pd/C)
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Ethanol or Methanol
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Hydrogen gas supply (balloon or hydrogenation apparatus)
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Filtration apparatus (e.g., Celite pad)
Procedure:
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Dissolve N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.
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Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
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Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
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Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
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Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Rinse the Celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent to obtain pure 4-amino-N-(4-methoxyphenyl)benzamide.
Method B: Reduction with Stannous Chloride
Materials:
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N-(4-methoxyphenyl)-4-nitrobenzamide
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Stannous chloride dihydrate (SnCl₂·2H₂O)
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Ethanol
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Ethyl acetate
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Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
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In a round-bottom flask, dissolve N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol.
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Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.[4]
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Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 1-3 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
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Redissolve the residue in ethyl acetate and neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
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Filter the resulting suspension to remove the tin salts.
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Transfer the filtrate to a separatory funnel and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization to afford 4-amino-N-(4-methoxyphenyl)benzamide.
Mandatory Visualization
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-amino-N-(4-methoxyphenyl)benzamide.
